N-{4-[(biphenyl-4-ylacetyl)amino]phenyl}-2,4-dichlorobenzamide
Description
N-[4-(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE is a complex organic compound characterized by its biphenyl and benzamide functional groups
Properties
Molecular Formula |
C27H20Cl2N2O2 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-[[2-(4-phenylphenyl)acetyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C27H20Cl2N2O2/c28-21-10-15-24(25(29)17-21)27(33)31-23-13-11-22(12-14-23)30-26(32)16-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h1-15,17H,16H2,(H,30,32)(H,31,33) |
InChI Key |
QJTYAISVDMYMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE typically involves multiple steps, including the formation of biphenyl intermediates and subsequent coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide or electrophilic reagents like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds
Mechanism of Action
The mechanism of action of N-[4-(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N′-Tetra(4-biphenyl)benzidine: A compound used in optoelectronic devices, known for its hole transport properties.
N,N-Dimethylformamide: A common solvent in organic synthesis, known for its polar aprotic properties.
Uniqueness
N-[4-(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE is unique due to its specific combination of biphenyl and benzamide functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
